molecular formula C19H14ClN3O2 B2722525 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one CAS No. 1206991-40-3

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

Cat. No. B2722525
CAS RN: 1206991-40-3
M. Wt: 351.79
InChI Key: QKIDZGGJOVCPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a quinolinone structure. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the oxadiazole and quinolinone), followed by their coupling . The chlorophenyl group could be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and quinolinone rings, along with the chlorophenyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole and quinolinone rings, as well as the chlorophenyl group. The compound could potentially undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the oxadiazole and quinolinone rings could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized in multiple studies, highlighting their potential in various applications. For instance, a series of quinoline-oxadiazole-based azetidinone derivatives have been synthesized, characterized, and evaluated for their antimicrobial activity against different bacterial and fungal strains, showing significant antimicrobial properties (Dodiya, Shihory, & Desai, 2012). Similarly, another study focused on the thermodynamic properties of binary mixtures of an oxadiazole derivative, revealing insights into solute-solvent interactions and the compound's physical properties in solution (Godhani, Dobariya, Sanghani, & Mehta, 2017).

Antimicrobial Evaluation

Several studies have been conducted to evaluate the antimicrobial effectiveness of this compound and its derivatives. One research found that quinoline nucleus-containing oxadiazole and azetidinone derivatives exhibited significant antibacterial and antifungal activities against various strains (Desai & Dodiya, 2014). Another study synthesized novel quinazolinone derivatives, assessing their anti-inflammatory and analgesic activities, highlighting the compound's potential in developing new pharmacological agents (Farag et al., 2012).

Molecular Interactions and Properties

Research on the thermophysical properties of oxadiazole derivatives in different solvents provided valuable information on molecular interactions, contributing to the understanding of the compound's behavior in various environments (Godhani, Dobariya, Sanghani, & Mehta, 2013). Another study focused on the effect of temperature and solvents on the thermophysical properties of an oxadiazole derivative, further exploring its solute-solvent interactions and solvation phenomena (Godhani, Dobariya, Sanghani, Jogel, & Mehta, 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Based on its structure, it could potentially interact with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing chlorophenyl groups can be hazardous due to their potential toxicity .

Future Directions

The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to its complex structure and potential biological activity .

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIDZGGJOVCPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.